Cas no 2680727-66-4 (benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate)

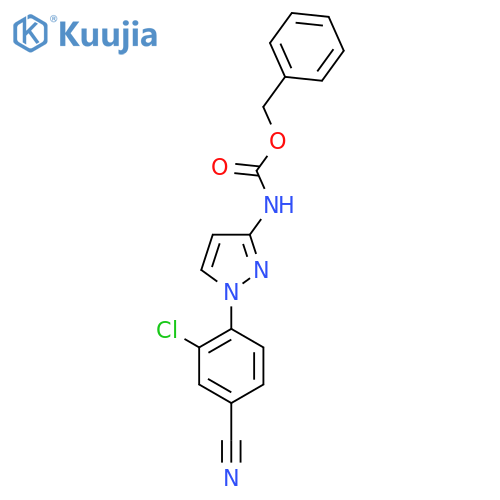

2680727-66-4 structure

商品名:benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate

benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate

- EN300-28298828

- 2680727-66-4

- benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate

-

- インチ: 1S/C18H13ClN4O2/c19-15-10-14(11-20)6-7-16(15)23-9-8-17(22-23)21-18(24)25-12-13-4-2-1-3-5-13/h1-10H,12H2,(H,21,22,24)

- InChIKey: HDYAZAXSDLIYNA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C#N)C=CC=1N1C=CC(NC(=O)OCC2C=CC=CC=2)=N1

計算された属性

- せいみつぶんしりょう: 352.0727034g/mol

- どういたいしつりょう: 352.0727034g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 503

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 79.9Ų

benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28298828-10.0g |

benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |

2680727-66-4 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28298828-0.1g |

benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |

2680727-66-4 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28298828-1g |

benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |

2680727-66-4 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28298828-0.5g |

benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |

2680727-66-4 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28298828-2.5g |

benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |

2680727-66-4 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28298828-0.25g |

benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |

2680727-66-4 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28298828-1.0g |

benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |

2680727-66-4 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28298828-5.0g |

benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |

2680727-66-4 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28298828-0.05g |

benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |

2680727-66-4 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28298828-5g |

benzyl N-[1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]carbamate |

2680727-66-4 | 5g |

$3520.0 | 2023-09-07 |

benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

2680727-66-4 (benzyl N-1-(2-chloro-4-cyanophenyl)-1H-pyrazol-3-ylcarbamate) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬